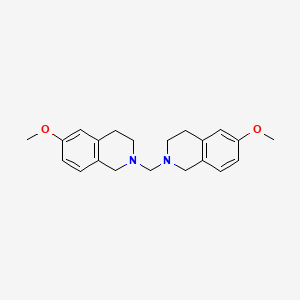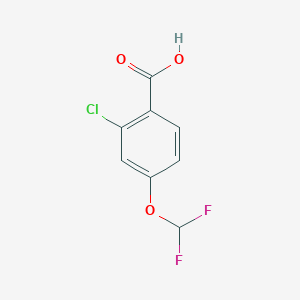
(1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene
Vue d'ensemble
Description
(1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene: is an organic compound with the molecular formula C24H23BrO This compound is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to a butene chain and two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene typically involves the reaction of 4-(2-bromoethoxy)benzene with but-1-ene-1,2-diyl dibenzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromoethoxy group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidized Products: Corresponding oxidized compounds with functional groups such as aldehydes or carboxylic acids.
Reduced Products: Reduced derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions and mechanisms.
Biology and Medicine:
Drug Development:
Biological Studies: Used in research to study its effects on biological systems and potential therapeutic benefits.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals and compounds.
Mécanisme D'action
The mechanism of action of (1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, depending on the specific application.
Comparaison Avec Des Composés Similaires
- (1-(4-(2-Chloroethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene
- (1-(4-(2-Fluoroethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene
- (1-(4-(2-Iodoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene
Uniqueness:
- Bromoethoxy Group: The presence of the bromoethoxy group in (1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs.
- Reactivity: The compound’s reactivity in substitution, oxidation, and reduction reactions may differ from similar compounds due to the specific nature of the bromoethoxy group.
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-4-[(E)-1,2-diphenylbut-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESDRMKQMZBTML-WCWDXBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCBr)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Bromo-7-methylbenzo[d]thiazol-2-amine](/img/structure/B3033193.png)





![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B3033204.png)



